molecular formula C20H22N2O5S B332754 Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B332754
M. Wt: 402.5 g/mol
InChI Key: DUFQHPPYVSIWTO-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that features a unique structure combining a nitrobenzoyl group, a hexahydrocycloocta[b]thiophene ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the hexahydrocycloocta[b]thiophene core, followed by the introduction of the nitrobenzoyl group and the carboxylate ester. Key reagents and conditions include:

    Hexahydrocycloocta[b]thiophene synthesis: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate catalysts.

    Nitrobenzoyl group introduction: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Carboxylate ester formation: Esterification reactions using methanol and acid catalysts are commonly employed.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be applied to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylthiophene-2-carboxylate: Shares a thiophene core but lacks the nitrobenzoyl group.

    Methyl 3-amino-2-thiophenecarboxylate: Another thiophene derivative with different substituents.

Uniqueness

Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its combination of a nitrobenzoyl group and a hexahydrocycloocta[b]thiophene ring, which imparts distinct chemical and biological properties not found in simpler thiophene derivatives.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O5S/c1-12-11-13(9-10-15(12)22(25)26)18(23)21-19-17(20(24)27-2)14-7-5-3-4-6-8-16(14)28-19/h9-11H,3-8H2,1-2H3,(H,21,23)

InChI Key

DUFQHPPYVSIWTO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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